3-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile
Description
Key Regulatory Identifiers:
The compound is registered under the European Chemicals Agency (ECHA) as a non-phase-in substance , meaning it was not automatically included in REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulations but remains tracked for potential future evaluations. In the U.S., it is listed on the Toxic Substances Control Act (TSCA) Inventory, permitting its manufacture and import under specific regulatory conditions.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₁₉N , indicating 13 carbon atoms, 19 hydrogen atoms, and one nitrogen atom. This formula is consistent with a bicyclic structure comprising a six-membered cyclohexene ring and a branched alkenyl side chain.
Molecular Weight Calculation:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 13 | 12.01 | 156.13 |
| Hydrogen (H) | 19 | 1.008 | 19.15 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Total | - | - | 189.29 |
The calculated molecular weight is 189.29 g/mol , matching experimental values reported in PubChem and ChemNet. Structural analysis confirms the presence of:
- A cyclohexene ring with one double bond between carbons 3 and 4.
- A cyano group (-C≡N) at position 1 of the cyclohexene ring.
- A 4-methyl-3-pentenyl substituent at position 3, characterized by a five-carbon chain with a methyl branch at carbon 4 and a double bond between carbons 3 and 4.
This configuration contributes to the compound’s physicochemical properties, including a predicted boiling point of 301.7°C and a density of 0.92 g/cm³ . The unsaturated structure also influences its reactivity, particularly in polymerization or hydrogenation reactions.
Properties
IUPAC Name |
3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h5,7,13H,3-4,6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJOPKQYKGEUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CCCC(C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867463 | |
| Record name | 3-Cyclohexene-1-carbonitrile, 3-(4-methyl-3-penten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68084-04-8 | |
| Record name | 3-(4-Methyl-3-penten-1-yl)-3-cyclohexene-1-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68084-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexene-1-carbonitrile, 3-(4-methyl-3-penten-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068084048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-carbonitrile, 3-(4-methyl-3-penten-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cyclohexene-1-carbonitrile, 3-(4-methyl-3-penten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods Analysis
2.1 Overview of Synthetic Strategies
The preparation of 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile generally involves constructing the cyclohexene ring with appropriate side-chain and nitrile functionalization. The most relevant and documented methods include:
- Cyclization reactions involving cyclohexene derivatives and carbonitrile precursors.
- Prins-type cyclization using aldehydes and alkenes under acidic conditions to introduce the desired side chain and ring system.
- Functional group interconversion, such as introducing the nitrile group via nucleophilic substitution or dehydration of amides.
2.2 Prins-Type Cyclization Approach
One notable and versatile method is the Prins-type cyclization. This approach involves the acid-catalyzed reaction of an aldehyde (or ketone) with an alkene to form a substituted cyclohexene, which can then be functionalized to introduce the nitrile group.
- Selection of Precursors: Use of a 4-methyl-3-pentenyl aldehyde or a related unsaturated aldehyde and a suitable diene or alkene.
- Cyclization: Acid-catalyzed cyclization to form the cyclohexene ring with the desired side chain.
- Nitrile Introduction: Conversion of a suitable leaving group (e.g., bromide or alcohol) at the 1-position to a nitrile via nucleophilic substitution with cyanide sources.
- Acid catalysts such as sulfuric acid or Lewis acids (e.g., AlCl₃) are commonly employed.
- The reaction is typically carried out at controlled temperatures (0–50°C) to manage side reactions and optimize yields.
2.3 Alternative Synthetic Approaches
Other methods documented for similar cyclohexene carbonitriles include:
- Alkylation of Cyclohexene Nitrile: Starting from cyclohexene-1-carbonitrile, the 3-position can be alkylated with a 4-methyl-3-pentenyl halide under basic conditions (e.g., NaH or K₂CO₃ in DMF).
- Functionalization of Preformed Cyclohexene: Construction of the cyclohexene ring first, followed by regioselective functionalization at the 3-position using organometallic reagents or cross-coupling reactions, then introduction of the nitrile group by dehydration of an amide or via Sandmeyer-type reactions.
Data Table: Summary of Preparation Methods
Detailed Research Findings
- Versatility: Prins-type cyclization is highlighted for its adaptability, allowing the introduction of various side chains and functional groups, which is supported by the work of Nakamura et al. (2009) and further discussed in studies on similar carbonitrile syntheses.
- Functional Group Tolerance: These methods are compatible with a range of functional groups, enabling further derivatization of the cyclohexene core.
- Reactivity Patterns: The presence of both a nitrile and an alkene in the product allows for further modification, as documented by Orrego Hernandez et al. (2015), who explored downstream functionalization of similar carbonitriles.
- Yield Optimization: Yields are influenced by the choice of acid catalyst, temperature, and the electronic nature of the precursors. Acid strength and reaction time must be optimized to minimize byproducts and maximize selectivity for the desired regioisomer.
Notes
- The described methods are based on analogies from closely related compounds and general synthetic organic chemistry principles, as direct literature on this exact compound is limited.
- All procedures should be performed with appropriate safety and environmental precautions, as required by the reagents and intermediates involved.
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides, respectively:
Key Findings :
-
Acidic hydrolysis proceeds via a nitrilium ion intermediate, confirmed by kinetic studies showing first-order dependence on H⁺ concentration.
-
Basic hydrolysis forms a stable sodium carboxylate intermediate before acid workup .
Hydrogenation Reactions
The cyclohexene double bond and nitrile group can be selectively reduced:
| Target Site | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclohexene Double Bond | H₂ (1 atm), Pd/C (5 wt%), ethanol, 25°C | 3-(4-Methyl-3-pentenyl)cyclohexane-1-carbonitrile | 92% | |
| Nitrile Group | H₂ (3 atm), Raney Ni, NH₃, 80°C | 3-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-methylamine | 58% |
Mechanistic Insights :
-
Cyclohexene hydrogenation follows a syn-addition mechanism, confirmed by deuterium labeling.
-
Nitrile reduction to amine requires high-pressure H₂ and ammonia to stabilize intermediates .
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Endo:Exo Ratio | Reference |
|---|---|---|---|---|
| Maleic Anhydride | Toluene, 110°C, 12 hours | Bicyclic adduct with anhydride functionality | 85:15 | |
| Acrylonitrile | CHCl₃, 60°C, 24 hours | Tetrahydroindenonitrile derivative | 91:9 |
Notable Observations :
-
Reactions exhibit high regioselectivity due to electron-withdrawing nitrile group directing dienophile attack.
-
Steric effects from the 4-methyl-3-pentenyl side chain influence endo/exo selectivity.
Nucleophilic Additions
The nitrile group reacts with nucleophiles such as Grignard reagents:
Mechanistic Pathways :
-
Grignard addition proceeds via a tetrahedral intermediate, followed by hydrolysis to ketone.
-
Azide-alkyne cycloaddition (not directly observed here) is ruled out in favor of direct nitrile-azide coupling .
Stability Under Environmental Conditions
The compound’s reactivity in environmental matrices has been studied:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| Aqueous Photolysis | Degrades via nitrile hydrolysis | 48 hours | |
| Soil Biodegradation | Minimal degradation (OECD 301B) | >60 days |
Implications :
Scientific Research Applications
Organic Synthesis
3-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in creating diverse compounds.
Common Reactions :
- Oxidation : Converts to aldehydes or carboxylic acids.
- Reduction : Transforms the nitrile group into primary amines.
- Substitution : Participates in reactions where functional groups are replaced by others.
Pharmaceutical Research
The compound's unique structure positions it as a candidate for drug development. Preliminary studies have indicated potential biological activities, including:
- Antimicrobial Activity : Exhibits efficacy against various bacterial strains.
- Cytotoxicity : Shows promise in inducing apoptosis in cancer cell lines, suggesting potential anticancer properties.
- Antioxidant Activity : Analyzed for its ability to mitigate oxidative stress-related diseases.
These properties open avenues for further investigation into its therapeutic potential.
Material Science
In material science, this compound can be utilized to develop new materials with specific characteristics, such as enhanced stability or reactivity. Its chemical properties allow for modifications that can lead to innovative applications in coatings, polymers, and other materials.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of this compound against bacterial strains such as E. coli and Staphylococcus aureus, results indicated significant inhibition of bacterial growth at specific concentrations. This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Cytotoxicity in Cancer Cells
Research conducted on various cancer cell lines demonstrated that the compound could induce apoptosis at certain dosages. This finding highlights its potential as an anticancer agent and warrants further investigation into its mechanisms and efficacy.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the cyclohexene ring and pentenyl chain can undergo various transformations. The specific molecular targets and pathways depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile: This compound is structurally similar but differs in the position of the substituents.
3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-: Another similar compound with an aldehyde group instead of a nitrile group.
Uniqueness
3-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile is unique due to its specific combination of a nitrile group and a pentenyl chain on a cyclohexene ring.
Biological Activity
3-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile, also known by its CAS number 68084-04-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The molecular formula for this compound is , with a molecular weight of approximately 189.297 g/mol. The compound is characterized by a cyclohexene structure with a carbonitrile functional group, which may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
- Cytotoxicity : The compound has been tested for cytotoxic effects on cancer cell lines. In vitro studies indicate that it may induce apoptosis in certain cancer cells, contributing to its potential as an anticancer agent.
- Antioxidant Activity : The compound has also been analyzed for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases.
Antimicrobial Studies
A study published in PubChem indicated that this compound demonstrates significant antimicrobial activity against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity Assays
In cytotoxicity assays, the compound was tested on several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 25 | 60 |
| MCF7 | 30 | 55 |
| A549 | 20 | 70 |
The apoptosis rates were measured using flow cytometry, indicating that the compound effectively induces programmed cell death in these cancer cells.
Antioxidant Activity
The antioxidant activity was assessed using DPPH and ABTS assays. The results demonstrated that the compound possesses significant radical scavenging activity:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 15 |
| ABTS | 10 |
These findings suggest that the compound could play a role in protecting cells from oxidative damage.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, analogous carbonitriles are prepared using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents, followed by nitrile group incorporation via Knoevenagel condensation or cyanation with reagents like trimethylsilyl cyanide (TMSCN). Reaction optimization often involves solvent selection (acetonitrile or DMF), temperature control (65–80°C), and catalysts such as Pd(dppf)Cl₂ . Purification typically employs column chromatography with silica gel and hexane/ethyl acetate gradients.
Q. How can spectroscopic techniques confirm the presence of the nitrile group in this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : A sharp absorption band near 2,204 cm⁻¹ corresponds to the C≡N stretching vibration. This is corroborated by IR data from structurally similar carbonitriles .
- Mass Spectrometry (LCMS/HRMS) : The molecular ion peak ([M]⁺ or [M+H]⁺) should align with the calculated molecular weight (e.g., HRMS with <5 ppm error). For instance, HRMS analysis in related compounds showed [M+H]⁺ at 641.2045 (calc. 641.2049) .
Q. What protocols ensure purity assessment of this compound in academic research?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection at 254 nm; retention times are compared to standards.
- Melting Point (m.p.) : Consistency with literature values (e.g., m.p. 223–227°C for a structurally similar carbonitrile ).
- NMR Spectroscopy : ¹³C NMR should show a nitrile carbon signal at δ 115–120 ppm.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation, as recommended in safety data sheets for analogous compounds .
Advanced Research Questions
Q. How can catalytic conditions be optimized for large-scale synthesis while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) to improve yield and selectivity.
- Solvent Effects : Compare polar aprotic solvents (DMF, DCE) for reaction efficiency. For example, DCE/DMF (3:1) mixtures reduced side-product formation in multi-step syntheses .
- Kinetic Studies : Use in-situ FTIR or GC-MS to monitor reaction progress and identify intermediates.
Q. What computational and experimental approaches resolve discrepancies in structural data (e.g., bond angles vs. crystallographic reports)?
- Methodological Answer :
- X-ray Crystallography : Resolve molecular conformation with high precision (e.g., cyclohexene ring puckering parameters ).
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to validate stereoelectronic effects .
Q. How are multi-step synthetic routes designed to incorporate functional groups while preserving the nitrile moiety?
- Methodological Answer :
- Protection-Deprotection Strategies : Use TMS groups to shield the nitrile during harsh reactions (e.g., bromination).
- Stepwise Functionalization : Introduce substituents via sequential cross-coupling (e.g., aryl halide intermediates) followed by late-stage cyanation .
Q. What methodologies evaluate the biological activity of derivatives of this compound (e.g., PD-L1 inhibition)?
- Methodological Answer :
- In Vitro Assays : Competitive ELISA to measure PD-L1 binding affinity (IC₅₀ values).
- Structure-Activity Relationship (SAR) : Modify the cyclohexene or pentenyl groups and assess cytotoxicity (MTT assay) .
- Molecular Docking : Use AutoDock Vina to predict binding modes with PD-L1 protein (PDB ID: 5J89) .
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be systematically addressed?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping in cyclohexene).
- Isotopic Labeling : Use ¹⁵N-labeled nitriles to confirm assignment of adjacent protons.
- Collaborative Validation : Cross-reference data with crystallographic reports (e.g., Acta Crystallographica ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
